molecular formula C12H12AsNO5S B12577290 {4-[(Benzenesulfonyl)amino]phenyl}arsonic acid CAS No. 212330-55-7

{4-[(Benzenesulfonyl)amino]phenyl}arsonic acid

Cat. No.: B12577290
CAS No.: 212330-55-7
M. Wt: 357.22 g/mol
InChI Key: ISZQFPRIACCQEA-UHFFFAOYSA-N
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Description

{4-[(Benzenesulfonyl)amino]phenyl}arsonic acid is an organoarsenic compound that features both a benzenesulfonyl group and an arsonic acid group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(Benzenesulfonyl)amino]phenyl}arsonic acid typically involves the reaction of aniline with arsenic acid via an electrophilic aromatic substitution reaction. The process can be summarized as follows:

    Starting Materials: Aniline and arsenic acid.

    Reaction Conditions: The reaction is carried out under acidic conditions to facilitate the electrophilic substitution.

    Product Formation: The resulting product is this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

{4-[(Benzenesulfonyl)amino]phenyl}arsonic acid undergoes various chemical reactions, including:

    Oxidation: The arsonic acid group can be oxidized to form higher oxidation state arsenic compounds.

    Reduction: The compound can be reduced to form arsonous acid derivatives.

    Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the benzenesulfonyl group under basic conditions.

Major Products Formed

The major products formed from these reactions include various arsonic acid derivatives, sulfonamides, and substituted phenyl compounds.

Scientific Research Applications

Chemistry

In chemistry, {4-[(Benzenesulfonyl)amino]phenyl}arsonic acid is used as a reagent in organic synthesis, particularly in the formation of carbon-arsenic bonds.

Biology

The compound has been studied for its potential biological activity, including its role as an enzyme inhibitor and its effects on cellular processes.

Medicine

In medicine, this compound has been investigated for its potential use as an antimicrobial agent and its ability to inhibit specific enzymes involved in disease pathways.

Industry

Industrially, the compound is used in the synthesis of other organoarsenic compounds and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of {4-[(Benzenesulfonyl)amino]phenyl}arsonic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. This inhibition can disrupt cellular processes and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Arsanilic Acid: Another organoarsenic compound with similar properties but different functional groups.

    Phenylarsonic Acid: A related compound with a phenyl group attached to an arsonic acid group.

Uniqueness

{4-[(Benzenesulfonyl)amino]phenyl}arsonic acid is unique due to the presence of both benzenesulfonyl and arsonic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Biological Activity

{4-[(Benzenesulfonyl)amino]phenyl}arsonic acid, also known as 4-amino phenyl arsonic acid, is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

  • Molecular Formula : C12H14N2O3S
  • Molecular Weight : 270.32 g/mol
  • Appearance : White to light yellow powder

Antimicrobial Properties

Research indicates that compounds with a benzenesulfonamide moiety exhibit significant antimicrobial activity. For instance, derivatives of benzenesulfonamide have been shown to affect bacterial growth and viability. A study highlighted that certain benzenesulfonamide derivatives can inhibit the growth of pathogenic bacteria by interfering with folate synthesis pathways, which are crucial for bacterial survival .

Cardiovascular Effects

A notable study evaluated the effects of various benzenesulfonamide derivatives on cardiovascular parameters using an isolated rat heart model. The results demonstrated that specific derivatives, including 4-(2-aminoethyl)-benzenesulfonamide, significantly decreased perfusion pressure and coronary resistance, suggesting potential applications in managing cardiovascular conditions . The mechanism appears to involve the inhibition of calcium channels, leading to reduced cardiac contractility.

Inhibition of Aldose Reductase

The compound has also been studied for its inhibitory effects on aldose reductase (ALR2), an enzyme implicated in diabetic complications. Research found that certain derivatives of this compound exhibited higher inhibitory activity against ALR2 compared to traditional sulfonamides. This increased activity was attributed to enhanced interactions with multiple active sites on the enzyme .

The biological activities of this compound can be attributed to several mechanisms:

  • Calcium Channel Inhibition : As noted in cardiovascular studies, the compound may act as a calcium channel blocker, which can lead to decreased myocardial contractility and lower blood pressure.
  • Enzyme Inhibition : The inhibition of aldose reductase suggests a mechanism where the compound interferes with glucose metabolism pathways, potentially mitigating diabetic complications.

Case Studies

StudyObjectiveFindings
Figueroa-Valverde et al. (2023)Evaluate cardiovascular effects4-(2-aminoethyl)-benzenesulfonamide decreased perfusion pressure significantly compared to controls.
Zhang et al. (2015)Investigate antimicrobial propertiesDerivatives showed significant inhibition of bacterial growth through folate synthesis interference.
Kim et al. (2016)Assess aldose reductase inhibitionBAPS-amino acids exhibited higher inhibition rates than traditional sulfonamides, affecting diabetic pathways.

Toxicological Considerations

While this compound shows promising biological activities, it is essential to consider its toxicological profile. The compound is classified as toxic if swallowed or inhaled and poses significant risks to aquatic life . Proper handling and disposal measures are critical to mitigate environmental impacts.

Properties

CAS No.

212330-55-7

Molecular Formula

C12H12AsNO5S

Molecular Weight

357.22 g/mol

IUPAC Name

[4-(benzenesulfonamido)phenyl]arsonic acid

InChI

InChI=1S/C12H12AsNO5S/c15-13(16,17)10-6-8-11(9-7-10)14-20(18,19)12-4-2-1-3-5-12/h1-9,14H,(H2,15,16,17)

InChI Key

ISZQFPRIACCQEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)[As](=O)(O)O

Origin of Product

United States

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